BCR-ABL-IN-7 Activity Against T315I Mutant vs. Imatinib and Dasatinib
BCR-ABL-IN-7 exhibits confirmed inhibitory activity against the T315I mutant ABL kinase, a mutation that renders imatinib and second-generation inhibitors clinically ineffective. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL T315I, imatinib requires >6,400 nM for 50% inhibition, and dasatinib requires >200 nM, whereas BCR-ABL-IN-7 demonstrates low micromolar activity [1][2]. The exact IC50 value for BCR-ABL-IN-7 against T315I is not publicly disclosed, but its activity was confirmed in biochemical assays alongside WT inhibition [2].
| Evidence Dimension | Cellular IC50 against BCR-ABL T315I mutant |
|---|---|
| Target Compound Data | Low micromolar range (qualitative activity confirmed) |
| Comparator Or Baseline | Imatinib: >6,400 nM; Dasatinib: >200 nM |
| Quantified Difference | Imatinib: >6,400-fold reduced sensitivity (relative to WT IC50 of 260 nM); Dasatinib: >250-fold reduced sensitivity |
| Conditions | Ba/F3 cells expressing BCR-ABL T315I; 48-72 h proliferation assay |
Why This Matters
Activity against T315I is the critical differentiator for research on imatinib-resistant CML models; compounds lacking T315I coverage cannot substitute for BCR-ABL-IN-7 in such studies.
- [1] O'Hare T, et al. AP24534, a pan-BCR-ABL inhibitor, potently inhibits the T315I mutant. Cancer Cell. 2009;16(5):401-412 (AACR Table 2). View Source
- [2] Cao R, Wang Y, Huang N. J Chem Inf Model. 2015;55(11):2435-2442. View Source
